3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties . The spiro-fused structure of this compound adds to its uniqueness and potential for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with hydrazine hydrate to form a benzo[g]indazole derivative . This intermediate is then reacted with oxazine derivatives in the presence of hydrazine hydrate to produce the target compound . The reaction conditions typically involve high-boiling solvents and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Acetyl Chloride: Used for acylation reactions to introduce acetyl groups.
Benzoyl Chloride: Used for acylation to introduce benzoyl groups.
Hydrazine Hydrate: Employed in the synthesis and cyclization steps.
Major Products
Acetamide Derivatives: Formed from acylation with acetyl chloride.
Benzamide Derivatives: Formed from acylation with benzoyl chloride.
Oxazinone Derivatives: Formed through intramolecular cyclization reactions.
Scientific Research Applications
3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other quinazoline derivatives. These interactions may involve binding to enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione
- 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
Uniqueness
3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its spiro-fused structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
304877-24-5 |
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Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4g/mol |
IUPAC Name |
3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H23N3O/c24-26-21(16-9-3-1-4-10-16)25-20-18-12-6-5-11-17(18)15-23(19(20)22(26)27)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15,24H2 |
InChI Key |
UPZBSQWJOPUYLM-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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